molecular formula C18H14Br2N4O2S B5072672 2,6-dibromo-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol

2,6-dibromo-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol

Cat. No.: B5072672
M. Wt: 510.2 g/mol
InChI Key: GUWFKROHDNJZDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the benzoxazepin and triazino rings, the introduction of the bromo and ethylthio groups, and possibly other steps as well .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoxazepin and triazino rings would give the molecule a rigid, cyclic structure. The bromo and ethylthio groups would likely be attached to the outside of these rings .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the bromo groups could potentially be replaced by other groups in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would be determined by its molecular structure. The presence of the bromo and ethylthio groups could potentially make this compound relatively heavy and polar .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the way it interacts with other molecules. Without more specific information, it’s difficult to predict exactly what this mechanism might be .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action and safety profile .

Properties

IUPAC Name

2,6-dibromo-4-(3-ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br2N4O2S/c1-2-27-18-22-17-14(23-24-18)10-5-3-4-6-13(10)21-16(26-17)9-7-11(19)15(25)12(20)8-9/h3-8,16,21,25H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWFKROHDNJZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4)Br)O)Br)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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